4-chloro-3,5-dimethyl-1-tosyl-1H-indazole
Overview
Description
4-chloro-3,5-dimethyl-1-tosyl-1H-indazole is a synthetic organic compound with the molecular formula C16H15ClN2O2S. It is characterized by the presence of a chloro group, two methyl groups, and a tosyl group attached to an indazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-3,5-dimethyl-1-tosyl-1H-indazole typically involves the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through the cyclization of appropriate precursors, such as hydrazones or hydrazides, under acidic or basic conditions.
Introduction of the Chloro and Methyl Groups: The chloro and methyl groups can be introduced through electrophilic aromatic substitution reactions. Chlorination can be achieved using reagents like thionyl chloride or phosphorus pentachloride, while methylation can be performed using methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, efficient reaction conditions, and purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-chloro-3,5-dimethyl-1-tosyl-1H-indazole can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives. For example, oxidation can introduce additional functional groups, while reduction can remove the chloro group.
Coupling Reactions: The indazole ring can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, solvents like dimethylformamide (DMF), and bases like potassium carbonate.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts, ligands, and solvents like toluene or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino-indazole derivative, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
4-chloro-3,5-dimethyl-1-tosyl-1H-indazole has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific receptors or enzymes.
Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties, such as enhanced thermal stability or conductivity.
Biological Studies: It can be used as a probe to study biological processes, such as enzyme inhibition or receptor binding.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 4-chloro-3,5-dimethyl-1-tosyl-1H-indazole depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and G-protein coupled receptors. The tosyl group can enhance the compound’s binding affinity and selectivity by interacting with specific amino acid residues in the target protein .
Comparison with Similar Compounds
Similar Compounds
4-chloro-3,5-dimethyl-1H-indazole: Lacks the tosyl group, which may affect its reactivity and binding properties.
3,5-dimethyl-1-tosyl-1H-indazole: Lacks the chloro group, which may influence its chemical behavior and applications.
4-chloro-1-tosyl-1H-indazole: Lacks the methyl groups, which can impact its steric and electronic properties.
Uniqueness
4-chloro-3,5-dimethyl-1-tosyl-1H-indazole is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both chloro and tosyl groups allows for versatile chemical modifications and potential interactions with biological targets, making it a valuable compound in various research fields .
Properties
IUPAC Name |
4-chloro-3,5-dimethyl-1-(4-methylphenyl)sulfonylindazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O2S/c1-10-4-7-13(8-5-10)22(20,21)19-14-9-6-11(2)16(17)15(14)12(3)18-19/h4-9H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAJGGRTWCRSPMW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C3=C(C(=N2)C)C(=C(C=C3)C)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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